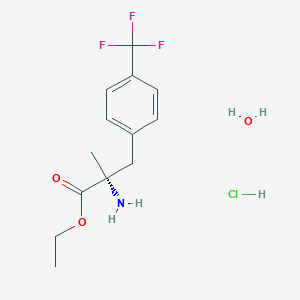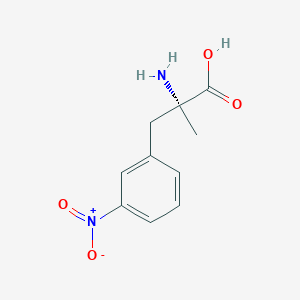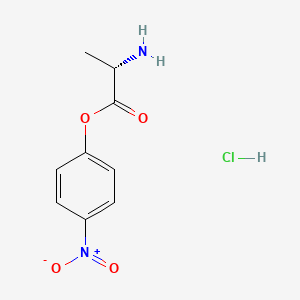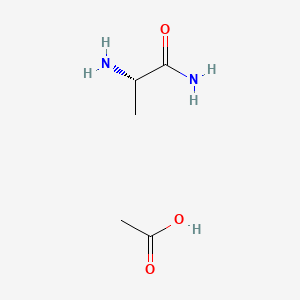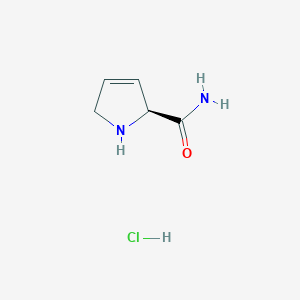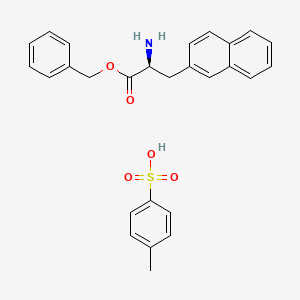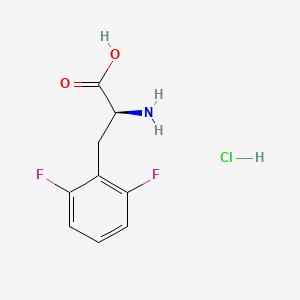
Benzoyl-L-arginine beta-naphthylamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl-L-arginine beta-naphthylamide hydrochloride (Bz-L-Arg-β-NAHCl) is a synthetic compound that has been used in scientific research since the late 1970s. It is a potent inhibitor of enzyme activity that has been used to study the enzymatic processes of a variety of biological systems. Bz-L-Arg-β-NAHCl has been used as a tool in biochemistry, molecular biology, and pharmacology research. It has been used to study the biochemical and physiological effects of enzymes, hormones, and other biological molecules.
科学的研究の応用
Trypsin Substrate
BANA serves as a substrate for trypsin, an enzyme that breaks down proteins in the digestive system. In scientific research, BANA is used to measure trypsin activity by quantifying the rate at which it cleaves the BANA molecule . This application is crucial in studies related to digestive diseases and the development of digestive aids.
Protease Activity Assay
Researchers utilize BANA in assays to determine the protease activity of various biological samples. Proteases are enzymes that break down proteins, and their activity is a key indicator of many biological processes and disease states. BANA’s role in these assays helps in understanding conditions like cancer, where protease activity is often altered .
Periodontal Disease Detection
The BANA test, which uses BANA as a substrate, is employed to evaluate the presence of specific periodontal pathogens. The test detects the enzymatic activity of bacteria that are known to contribute to periodontal disease, making it a valuable tool for early diagnosis and monitoring of treatment efficacy .
Cathepsin B Activity Measurement
BANA is used to determine the activity of cathepsin B, a lysosomal cysteine protease. This application is significant in research on diseases such as osteoarthritis and cancer, where cathepsin B plays a role in tissue degradation and tumor progression .
Papain Activity Determination
Papain, a proteolytic enzyme from the papaya plant, is studied using BANA as a substrate. The activity of papain is relevant in various industrial processes, including meat tenderizing and wound debridement. BANA’s role in measuring papain activity aids in optimizing these processes .
Inhibitor Screening
BANA is instrumental in screening for inhibitors of proteolytic enzymes. By observing the interaction between BANA and potential inhibitors, researchers can identify compounds that may lead to the development of new therapeutic drugs for conditions associated with excessive proteolytic activity .
作用機序
Target of Action
Benzoyl-L-arginine beta-naphthylamide hydrochloride, also known as (S)-N-(5-guanidino-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl)benzamide hydrochloride, primarily targets proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain . These enzymes play crucial roles in various biological processes, including protein digestion and turnover, immune response, and cell signaling.
Mode of Action
The compound acts as a chromogenic substrate for these enzymes . It is hydrolyzed at the bond between the arginine and the p-naphthylamine moieties, releasing the chromophore p-naphthylamine . This release can be detected by colorimetric analysis, providing a measure of the enzymatic activity .
Biochemical Pathways
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes is part of the broader proteolysis pathway. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is essential for many cellular processes, including protein digestion and turnover, immune response, and cell signaling .
Pharmacokinetics
Its solubility in dmf is reported to be 50 mg/ml, suggesting that it may have good bioavailability . The compound is typically stored at 2-8°C, indicating that it is stable under refrigerated conditions .
Result of Action
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes results in the release of the chromophore p-naphthylamine . This can be detected by colorimetric analysis, providing a measure of the enzymatic activity . Therefore, the compound can be used to evaluate the activity of proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain .
特性
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRKDJZQIGWQF-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-L-arginine beta-naphthylamide hydrochloride | |
CAS RN |
198555-19-0 |
Source


|
| Record name | 198555-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

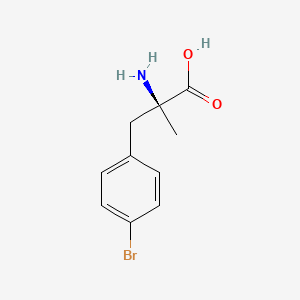
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)

